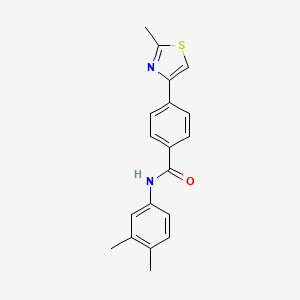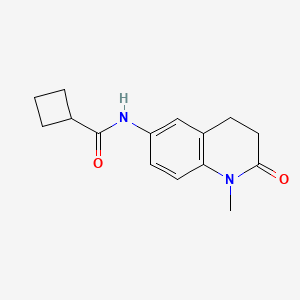
N-(3,4-dimethylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₁₈H₁₈N₂OS, and it belongs to the class of benzamides.
- The compound features a benzene ring substituted with a 2-methyl-1,3-thiazol-4-yl group and a 3,4-dimethylphenyl group.
N-(3,4-dimethylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide: , is a synthetic organic compound.
Preparation Methods
- Synthetic Routes:
- DMTBA can be synthesized through various routes, but one common method involves the reaction of 3,4-dimethylbenzoic acid with 2-methyl-1,3-thiazole in the presence of a coupling agent (such as DCC or EDC) to form the amide bond.
- The reaction scheme is as follows:
3,4-dimethylbenzoic acid+2-methyl-1,3-thiazolecoupling agentDMTBA
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: DMTBA serves as a building block for more complex molecules due to its versatile reactivity.
Biology and Medicine: Although not directly used in medicine, its derivatives may exhibit biological activity.
Industry: DMTBA’s industrial applications are limited, but it contributes to the synthesis of other compounds.
Mechanism of Action
- The exact mechanism of action for DMTBA is not well-documented, given its intermediate status. its derivatives may interact with specific molecular targets or pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember that DMTBA’s significance lies not only in its direct applications but also in its role as a versatile intermediate in organic synthesis
Properties
Molecular Formula |
C19H18N2OS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide |
InChI |
InChI=1S/C19H18N2OS/c1-12-4-9-17(10-13(12)2)21-19(22)16-7-5-15(6-8-16)18-11-23-14(3)20-18/h4-11H,1-3H3,(H,21,22) |
InChI Key |
DLCOHDANEHPGDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CSC(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-dimethylphenyl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl}acetamide](/img/structure/B11200097.png)
![[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11200100.png)
![5-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11200105.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11200110.png)
![1-(4-fluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11200116.png)

![N-phenyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11200122.png)
![2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11200127.png)


![N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B11200140.png)
![7-(2-Methoxyphenyl)-3-[(3-methoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11200157.png)
![2-[3-(3-Methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11200158.png)
